

Spectroscopic Analysis of Diglycolic Acid: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Diglycolic acid

Cat. No.: B032558

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This technical guide provides a comprehensive overview of the spectroscopic data for **diglycolic acid**, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. It is intended for researchers, scientists, and professionals in drug development who require detailed analytical information for this compound. This document presents quantitative data in structured tables, outlines detailed experimental protocols, and includes a visual representation of the analytical workflow.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. For **diglycolic acid**, both ^1H and ^{13}C NMR spectra are crucial for structural elucidation and purity assessment.

Data Presentation

Table 1: ^1H NMR Spectroscopic Data for **Diglycolic Acid**

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment	Solvent
------------------------------------	--------------	-------------	------------	---------

| 4.18 | Singlet | 4H | -O-CH₂- | D₂O |

Data sourced from ChemicalBook.[1]

Table 2: ^{13}C NMR Spectroscopic Data for **Diglycolic Acid**

Chemical Shift (δ) ppm	Assignment	Solvent
68.5	-O-CH ₂ -	D ₂ O

| 175.5 | -COOH | D₂O |

Data sourced from ChemicalBook.[2]

Experimental Protocol: NMR Spectroscopy

This protocol describes a general procedure for acquiring NMR spectra of **diglycolic acid**.

- Sample Preparation:
 - Accurately weigh approximately 5-20 mg of **diglycolic acid** for ^1H NMR and 20-50 mg for ^{13}C NMR.[3]
 - Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent, such as Deuterium Oxide (D₂O), in a clean, dry vial.[3] Common solvents for nonpolar compounds include Chloroform-d (CDCl₃), while D₂O is suitable for water-soluble compounds like **diglycolic acid**. [3][4]
 - Ensure the sample is fully dissolved; gentle vortexing or sonication can be used.
 - Filter the solution through a pipette with a cotton or glass wool plug to remove any particulate matter.[5]
 - Carefully transfer the clear solution into a 5 mm NMR tube to a height of about 4-5 cm.[3][6]
 - Wipe the outside of the NMR tube clean before inserting it into the spectrometer.[6]
- Instrument Parameters (Example for a 400/500 MHz Spectrometer):
 - Spectrometer: Bruker Avance 400 or 500 MHz spectrometer (or equivalent).

- Nuclei: ^1H and ^{13}C .
- Pulse Program: Standard single-pulse sequence for ^1H and a proton-decoupled pulse sequence for ^{13}C .
- Acquisition Temperature: 298 K.
- ^1H NMR:
 - Number of Scans: 16-64
 - Relaxation Delay: 1.0 s
 - Spectral Width: 10-15 ppm
- ^{13}C NMR:
 - Number of Scans: 1024 or more, depending on concentration.
 - Relaxation Delay: 2.0 s
 - Spectral Width: 0-200 ppm
- Referencing: The chemical shifts are referenced to the residual solvent peak or an internal standard.
- Data Processing:
 - Apply a Fourier transform to the acquired Free Induction Decay (FID).
 - Phase correct the resulting spectrum.
 - Perform baseline correction.
 - Integrate the peaks in the ^1H NMR spectrum.
 - Calibrate the chemical shift scale.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Data Presentation

Table 3: Key IR Absorption Bands for **Diglycolic Acid**

Wavenumber (cm ⁻¹)	Intensity	Assignment
2500-3300	Broad, Strong	O-H stretch (Carboxylic Acid)
1690-1760	Strong	C=O stretch (Carboxylic Acid)
1210-1320	Strong	C-O stretch
910-950	Broad	O-H bend (out-of-plane)

| 1395-1440 | Medium | O-H bend (in-plane) |

This data is a summary of characteristic carboxylic acid absorptions.^{[7][8][9]} The broadness of the O-H stretch is due to hydrogen bonding between the carboxylic acid groups.^{[7][10]}

Experimental Protocol: FTIR Spectroscopy (KBr Pellet Technique)

- Sample Preparation (KBr Pellet):
 - Grind a small amount (1-2 mg) of dry **diglycolic acid** with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle. The KBr must be of spectroscopic grade and thoroughly dried to avoid moisture peaks in the spectrum.
 - The mixture should be ground to a fine, uniform powder to minimize light scattering.
 - Transfer the powder to a pellet-forming die.
 - Press the powder under high pressure (several tons) using a hydraulic press to form a thin, transparent or translucent pellet.
- Instrument Parameters:

- Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer (e.g., Bruker IFS 85).[11]
- Technique: Transmission.
- Spectral Range: 4000-400 cm^{-1} .
- Resolution: 4 cm^{-1} .
- Number of Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.
- Background: A background spectrum of the empty sample compartment or a pure KBr pellet should be collected before running the sample spectrum.
- Data Acquisition and Processing:
 - Place the KBr pellet in the sample holder of the spectrometer.
 - Acquire the sample spectrum.
 - The final spectrum is presented as percent transmittance or absorbance versus wavenumber (cm^{-1}).

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight and elemental composition of a compound.

Data Presentation

Table 4: Mass Spectrometry Data for **Diglycolic Acid**

Property	Value
Molecular Formula	C ₄ H ₆ O ₅
Molecular Weight	134.09 g/mol
Exact Mass	134.02152329 Da
Ionization Mode	Electron Ionization (EI) / ESI-Negative

| Precursor Ion ([M-H]⁻) | m/z 133.0142 |

Data sourced from PubChem and NIST.[\[11\]](#)[\[12\]](#)

Table 5: Major Fragments in Electron Ionization (EI) Mass Spectrum

m/z	Relative Intensity (%)	Possible Fragment Assignment
31	100.0	[OCH ₃] ⁺ or [CH ₂ OH] ⁺ fragment
60	59.7	[CH ₃ COOH] ^{+•}
61	56.7	[HOOC-CH ₂] ⁺
42	33.7	[C ₂ H ₂ O] ^{+•}
29	26.7	[CHO] ⁺
45	17.8	[COOH] ⁺
59	16.5	[COOCH ₃] ⁺ or [CH(OH) ₂] ⁺
89	10.5	[M - COOH] ⁺

| 116 | 7.6 | [M - H₂O]^{+•} |

Data sourced from ChemicalBook.[\[13\]](#) Note: Fragmentation patterns can be complex and assignments are putative.

Experimental Protocol: Mass Spectrometry (GC-MS with EI)

This protocol outlines a general procedure for obtaining a mass spectrum of **diglycolic acid**, which may require derivatization for GC analysis.

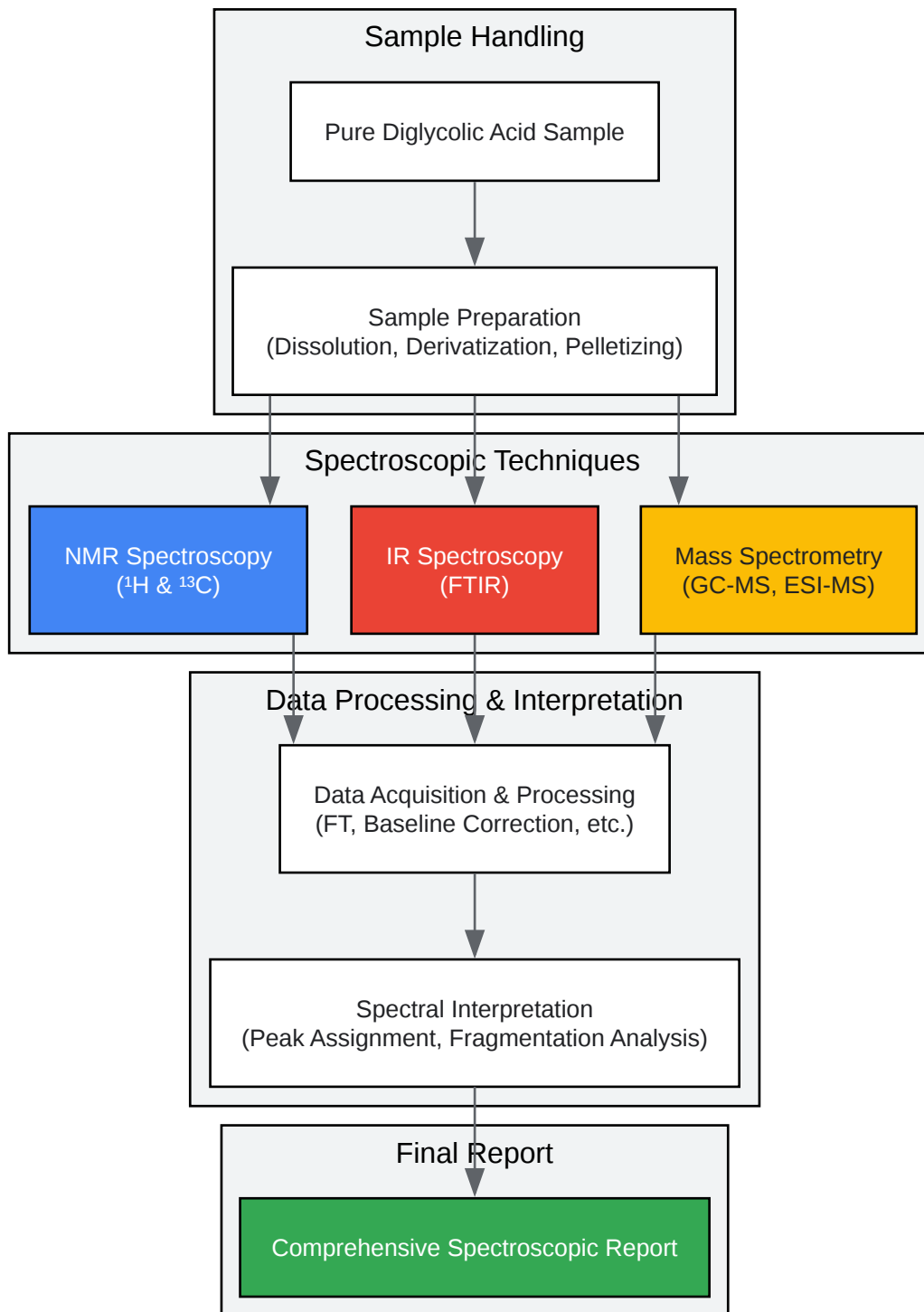
- Sample Preparation (with Derivatization):
 - For GC-MS analysis of a non-volatile compound like **diglycolic acid**, derivatization is necessary to increase its volatility. A common method is silylation.
 - Dissolve a small amount of the sample (approx. 1 mg) in a suitable solvent (e.g., pyridine or acetonitrile).
 - Add a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA with 1% TMCS) and heat the mixture (e.g., at 70°C for 30 minutes) to form the trimethylsilyl (TMS) ester of **diglycolic acid**.
- Instrumentation (GC-MS):
 - Gas Chromatograph (GC):
 - Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).
 - Injector Temperature: 250°C.
 - Oven Program: Start at a low temperature (e.g., 70°C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280°C) at a rate of 10-20°C/min.
 - Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
 - Mass Spectrometer (MS):
 - Ionization Mode: Electron Ionization (EI).
 - Ionization Energy: 70 eV.[\[13\]](#)
 - Source Temperature: 220-230°C.[\[13\]](#)
 - Mass Analyzer: Quadrupole or Ion Trap.

- Scan Range: m/z 30-500.
- Data Acquisition and Analysis:
 - Inject a small volume (e.g., 1 μL) of the derivatized sample into the GC.
 - The mass spectrometer records the mass spectra of the compounds as they elute from the GC column.
 - The resulting mass spectrum can be compared to spectral libraries (e.g., NIST) for identification.[\[12\]](#)

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound such as **diglycolic acid**.

Spectroscopic Analysis Workflow for Diglycolic Acid

[Click to download full resolution via product page](#)Caption: Workflow for spectroscopic analysis of **diglycolic acid**.

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